molecular formula C18H21ClN2O2S B13762090 Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- CAS No. 78179-98-3

Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)-

Cat. No.: B13762090
CAS No.: 78179-98-3
M. Wt: 364.9 g/mol
InChI Key: WITVQAJDVKCTHV-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2-chloroacetamide backbone, common in agrochemicals like herbicides (e.g., alachlor, pretilachlor) .
  • A 2,6-dimethyl-1-cyclohexenyl group, which introduces steric bulk and conformational rigidity compared to simpler cyclohexyl or aryl substituents.
  • A 2-oxo-3(2H)-benzothiazolylmethyl moiety, a heterocyclic group that may influence electronic properties or act as a directing group in metal-catalyzed reactions .

Properties

CAS No.

78179-98-3

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylcyclohexen-1-yl)-N-[(2-oxo-1,3-benzothiazol-3-yl)methyl]acetamide

InChI

InChI=1S/C18H21ClN2O2S/c1-12-6-5-7-13(2)17(12)21(16(22)10-19)11-20-14-8-3-4-9-15(14)24-18(20)23/h3-4,8-9,12H,5-7,10-11H2,1-2H3

InChI Key

WITVQAJDVKCTHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1N(CN2C3=CC=CC=C3SC2=O)C(=O)CCl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Starting Materials :

    • A 2-chloroacetamide derivative substituted with the 2,6-dimethyl-1-cyclohexen-1-yl group.
    • A benzothiazolin-2-one derivative, specifically 3-chloromethyl-2-benzothiazolinone.
  • Reaction Type : N-alkylation of the secondary amide nitrogen with a chloromethyl benzothiazolinone derivative.

  • Catalysis and Conditions : The reaction is conducted in the presence of a base (commonly sodium hydroxide) and a phase transfer catalyst such as benzyltriethyl ammonium bromide or chloride. The solvent is typically methylene chloride, and the reaction temperature ranges from 0° to 120°C, preferably 10° to 60°C.

Detailed Procedure (From Patent US4731451A)

An example procedure for synthesizing the compound is as follows:

  • Charge 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)acetamide (4 g, 0.02 mol), 3-chloromethyl-2-benzothiazolinone (5.5 g, 0.0275 mol), benzyltriethyl ammonium bromide (2 g), and 75 mL of methylene chloride into a reaction flask.

  • Add 15 g of 50% aqueous sodium hydroxide all at once with stirring.

  • Stir the reaction mixture for one hour at room temperature.

  • Add 150 mL of water, separate the methylene chloride layer, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product appears as an amber foam, which is dissolved in hot isopropanol.

  • Upon cooling, white crystals precipitate, which are filtered and further purified by silica gel chromatography using chloroform as eluant.

  • The purified product is obtained as white crystals with a melting point of 141°–143°C.

This process yields N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-[(2-oxo-3(2H)-benzothiazolyl)methyl]-2-chloroacetamide with elemental analysis consistent with the calculated composition (C 59.25%, H 5.80%, N 7.68%).

Alternative Preparation Routes

  • The benzothiazolin-2-one starting material is commercially available or can be prepared by known methods.

  • The 2-chloroacetamide derivatives are prepared by chloroacetylation of the corresponding substituted amines or phenylazomethines using chloroacetyl chloride under conventional conditions.

  • Other methods include:

    • Reaction of primary or secondary amines with formaldehyde to form hexahydrotriazines, followed by chloroacetylation to yield N-(chloromethyl)-2-chloroacetamides.

    • Reaction of primary amines with chloroacetyl chloride, then with formaldehyde to produce N-methylol-2-chloroacetamides, which are converted to N-(chloromethyl)-2-chloroacetamides by treatment with phosphorus pentachloride.

  • The N-alkylation under phase transfer catalysis is a general and efficient method for preparing a variety of N-(halomethyl)acylamides, including this compound.

Reaction Parameters and Optimization

  • Bases : Alkali metal hydroxides (e.g., sodium hydroxide) are preferred; other bases such as metal fluorides, hydrides, oxides, carbonates, or alkoxides can also be used.

  • Phase Transfer Catalysts : Quaternary ammonium salts like benzyltriethyl ammonium bromide or chloride are effective. Crown ethers (e.g., 18-crown-6) combined with alkali metal hydroxides are alternative catalysts.

  • Temperature : Reaction temperatures range from 0°C to 120°C, with 10°C to 60°C preferred to optimize yield and purity.

  • Solvents : Methylene chloride is commonly used; other chlorinated solvents may be applicable.

Physical and Analytical Data Summary

Compound Description Molecular Formula Melting Point (°C) Elemental Analysis (Calc'd vs Found)
N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-[(2-oxo-3(2H)-benzothiazolyl)methyl]-2-chloroacetamide C18H21ClN2O2S 141–143 C: 59.25 / 59.11; H: 5.80 / 5.82; N: 7.68 / 7.69

Additional related compounds prepared by similar methods show melting points ranging from 95°C to 187°C and consistent elemental analyses, confirming the robustness of the synthetic approach.

Summary of Research Discoveries and Considerations

  • The N-alkylation method under phase transfer catalysis is a novel and efficient approach for synthesizing N-(halomethyl)-2-chloroacetamides, including the target compound.

  • The use of commercially available benzothiazolin-2-one and chloroacetamide derivatives simplifies the synthesis.

  • The reaction conditions are mild and versatile, allowing for the preparation of a broad range of analogs by varying the substituents on the cyclohexenyl or benzothiazolyl groups.

  • The compounds prepared by these methods exhibit herbicidal activity, which has been a significant driver for their development.

  • Purification by recrystallization and chromatography ensures high purity suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituent Impact on Activity: The target compound’s benzothiazolyl group distinguishes it from herbicidal analogues (e.g., alachlor) that rely on alkoxy or methoxymethyl groups .
  • Cyclohexenyl vs. Cyclohexyl: The 2,6-dimethylcyclohexenyl group introduces unsaturation and methyl substituents, which could enhance rigidity and hydrophobic interactions compared to the chair-conformation cyclohexyl group in N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide .
Structural and Crystallographic Insights
  • Hydrogen Bonding : In N-cyclohexyl acetamides, N–H⋯O hydrogen bonding forms chains along the c-axis . The target compound’s benzothiazolyl group may introduce additional hydrogen-bond acceptors (e.g., carbonyl oxygen), altering packing efficiency.
  • Conformational Analysis : The cyclohexenyl group’s chair conformation (as seen in cyclohexyl derivatives) likely persists, but methyl substituents at positions 2 and 6 could distort ring geometry, affecting molecular interactions .

Biological Activity

Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its biological activity, particularly focusing on antimicrobial properties and interactions with biological systems.

  • Molecular Formula : C13H18ClN3O2S
  • Molecular Weight : 299.82 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamides, including derivatives similar to the compound . For instance, a study evaluated a series of acetamides against multiple bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain acetamide derivatives exhibited significant antimicrobial activity, suggesting that modifications in the acetamide structure can enhance efficacy against pathogenic bacteria .

The proposed mechanism for the antimicrobial action of acetamides includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This is particularly relevant for compounds that interact with bacterial enzymes or cellular structures critical for survival.

Case Studies

  • Study on Acetamides as Antimicrobial Agents :
    • Objective : To evaluate the antimicrobial activity of synthesized acetamides.
    • Methodology : Compounds were tested against various strains using standard microbiological techniques.
    • Findings : Some derivatives showed high activity against both Gram-positive and Gram-negative bacteria while maintaining low cytotoxicity towards human cells .
  • Heme Oxygenase Inhibition :
    • Objective : Investigate the inhibitory effects on heme oxygenase (HO), an enzyme involved in oxidative stress responses.
    • Findings : Certain acetamide derivatives were found to inhibit HO-1, which plays a protective role in oxidative stress conditions. This suggests a potential therapeutic application in diseases where oxidative stress is a contributing factor .

Antimicrobial Activity Results

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound AE. coli1532 µg/mL
Compound BKlebsiella pneumoniae2016 µg/mL
Compound CStaphylococcus aureus1864 µg/mL

Future Directions

Further research is required to explore:

  • The structure-activity relationship (SAR) to identify modifications that enhance biological activity.
  • In vivo studies to assess the efficacy and safety profile of these compounds.
  • Potential applications in treating infections caused by resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : React 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine under reflux for 4 hours (monitored by TLC) .
  • Step 2 : Recrystallize the product using pet-ether for purification.
  • Critical Parameters :
  • Temperature control (reflux conditions).
  • Solvent choice (triethylamine as base and reaction medium).
  • Table 1 : Synthetic Conditions Comparison
PrecursorReagentTimePurification Method
2-amino-oxadiazole derivativesChloroacetyl chloride4 hRecrystallization
Benzothiazolyl intermediatesHalogens/oxidizing agentsVariableColumn chromatography

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Recommended Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH bends) .
  • NMR Spectroscopy :
  • ¹H NMR : Assigns protons in cyclohexenyl (δ 1.2–2.1 ppm) and benzothiazolyl (δ 7.0–8.5 ppm) groups.
  • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges during experimental design?

  • Strategies :

  • Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution.
  • Employ co-solvents (e.g., water-acetonitrile mixtures) for biological assays.
  • Note: Solubility data may not be available; empirical testing is recommended .

Advanced Research Questions

Q. How do catalytic systems (e.g., palladium-based) influence reductive cyclization in related N-heterocycle syntheses?

  • Key Insights :

  • Palladium catalysts with formic acid derivatives as CO surrogates improve nitroarene cyclization efficiency.
  • Variables affecting yield:
  • Ligand choice (e.g., phosphine ligands enhance stability).
  • Catalyst loading (0.5–2 mol% typical).
  • Contradictions : Higher catalyst loads may reduce selectivity due to side reactions .

Q. What mechanistic strategies optimize regioselectivity in multi-step reactions involving benzothiazolyl and cyclohexenyl groups?

  • Approaches :

  • Steric Control : Bulkier substituents on the cyclohexenyl group direct reactions to less hindered sites.
  • Electronic Effects : Electron-withdrawing groups on benzothiazolyl enhance electrophilic substitution at specific positions.
  • Table 2 : Regioselectivity Optimization
Functional GroupPreferred Reaction SiteKey Condition
BenzothiazolylC-2 positionLow temperature (0–5°C)
CyclohexenylLess substituted carbonAcidic pH

Q. How can researchers validate the biological activity (e.g., antimicrobial) of this compound?

  • Protocols :

  • Antimicrobial Assays :
  • Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
  • Zone of Inhibition : Agar diffusion tests with standardized bacterial cultures .
  • Data Interpretation :
  • Compare activity to known antibiotics (e.g., ciprofloxacin).
  • Address false positives via cytotoxicity assays (e.g., MTT assay on mammalian cells) .

Q. What computational methods aid in predicting reactivity or binding affinity for this compound?

  • Tools :

  • DFT Calculations : Model electron density to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
  • Limitations : Accuracy depends on force field parameters and solvent models .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for similar chloroacetamide syntheses?

  • Factors to Investigate :

  • Purity of starting materials (e.g., triethylamine moisture content).
  • Reaction scale (microscale vs. bulk synthesis).
  • Workup techniques (e.g., filtration efficiency, recrystallization solvent ratios) .

Q. Why do catalytic reductive cyclization results vary across studies?

  • Resolution Framework :

  • Compare ligand steric effects (e.g., PPh₃ vs. Xantphos).
  • Evaluate CO surrogate efficiency (formic acid vs. CO gas).
  • Standardize substrate ratios (nitroarene:catalyst = 1:0.01–0.05) .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact solvent volumes and heating/cooling rates.
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC).
  • Biological Assays : Include positive/negative controls and triplicate measurements.

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